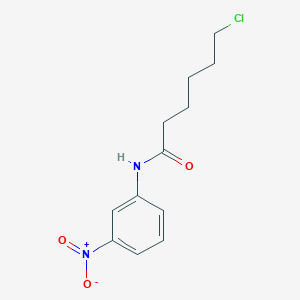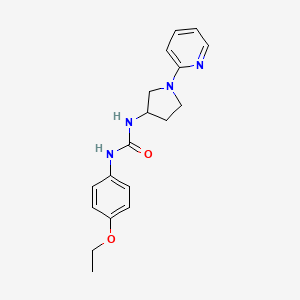
1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, also known as EPPU, is a chemical compound that has been studied for its potential use in scientific research. It is a urea derivative that has shown promise in various applications, including as an inhibitor of certain enzymes and as a tool for studying cellular signaling pathways.
Applications De Recherche Scientifique
Stereoselective Synthesis in Medicinal Chemistry : The compound has been used in the synthesis of active metabolites of potent kinase inhibitors, such as PKI-179. This process involves stereospecific hydroboration and stereochemical determination, highlighting its role in the development of precise medicinal compounds (Chen et al., 2010).
Analytical Chemistry Applications : It has been applied in methodologies for the quantitative analysis of substances such as δ-aminolevulinic acid, indicating its utility in developing simple and effective analytical techniques (Tomokuni & Ogata, 1972).
Study of Molecular Complexation : Research has focused on the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules, providing insights into the substituent effect on complexation. This has implications for understanding molecular interactions in various chemical and biological processes (Ośmiałowski et al., 2013).
Conformational Control in Chemical Synthesis : The compound is used in the design and preparation of molecules where conformational equilibrium is critical. This has applications in molecular sensing and other areas where control of molecular structure is essential (Kwiatkowski et al., 2019).
Synthesis and Characterization of Organic Compounds : It has been utilized in the synthesis of various organic compounds, aiding in the development of new materials and methods for chemical synthesis (Sarantou & Varvounis, 2022).
Binding Studies and Sensor Development : The compound is involved in studies related to the binding of carboxylic acids by fluorescent pyridyl ureas, which is significant for the development of sensors and understanding molecular recognition mechanisms (Jordan et al., 2010).
Enzyme Inhibition and Anticancer Research : Research has explored the synthesis and biological evaluation of derivatives of this compound as potential anticancer agents, demonstrating its relevance in pharmaceutical research and drug development (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-24-16-8-6-14(7-9-16)20-18(23)21-15-10-12-22(13-15)17-5-3-4-11-19-17/h3-9,11,15H,2,10,12-13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTDRDVFCDLDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylthieno[2,3-c]pyridin-5-ol](/img/structure/B2970743.png)
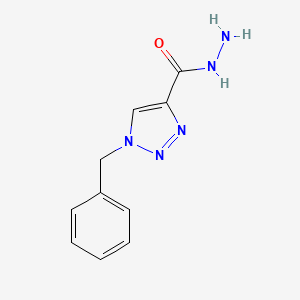
![5-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970745.png)

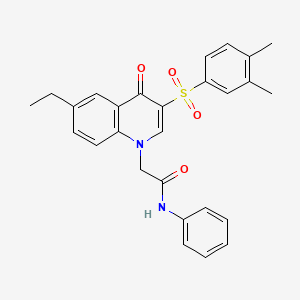
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone](/img/structure/B2970751.png)
![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)

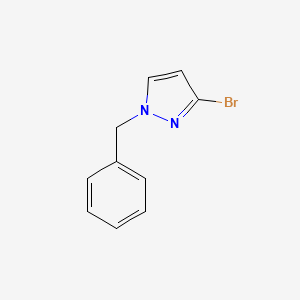
![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)
